molecular formula C9H20Cl2N2 B1456614 1-Cyclobutyl-[1,4]diazepanedihydrochloride CAS No. 851048-49-2

1-Cyclobutyl-[1,4]diazepanedihydrochloride

Cat. No. B1456614
CAS RN: 851048-49-2
M. Wt: 227.17 g/mol
InChI Key: MZHYBVNXTRBPPN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-[1,4]diazepanedihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.177 g/mol . It is used in diverse scientific research due to its unique molecular structure.


Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-[1,4]diazepane is 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 . This indicates that the molecule consists of a cyclobutyl group attached to a [1,4]diazepane ring.

Scientific Research Applications

  • Synthesis and Reactivity of H3 Receptor Antagonists : A study by Pippel et al. (2010) reports the synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves 1-Cyclobutyl-[1,4]diazepanedihydrochloride. This synthesis is significant for its strategic use of La Rosa's lactone and a late-stage Mitsunobu reaction, highlighting its importance in pharmacological applications (Pippel et al., 2010).

  • Cyclobutyl Ring Synthesis : Research by Anisimova et al. (2007) delves into the synthesis of 1,4-Diazacycles, including the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole. This process demonstrates the versatility of the cyclobutyl structure in forming complex heterocyclic compounds (Anisimova et al., 2007).

  • Diels–Alder Reaction Involving Cyclobutane : Belluš et al. (1974) investigated the stereochemical aspects of Diels–Alder reactions involving cyclobutene-1,2-dicarboxylic acid. Their work contributes to understanding the reactivity patterns of cyclobutane derivatives in organic synthesis (Belluš et al., 1974).

  • Cyclopropanation of Chiral Cyclobutyl Dehydro Amino Acids : Moglioni et al. (2000) explored the cyclopropanation of chiral cyclobutyl dehydro amino acids, highlighting the influence of cyclobutane's stereochemistry on product formation. This study is significant for understanding chiroptical properties and stereoselective synthesis in cyclobutyl compounds (Moglioni et al., 2000).

properties

IUPAC Name

1-cyclobutyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-3-9(4-1)11-7-2-5-10-6-8-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHYBVNXTRBPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-[1,4]diazepanedihydrochloride

Synthesis routes and methods

Procedure details

A 1-L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and a reflux condenser. The flask was charged with a slurry of crude 4-cyclobutyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (92.4 g, 363.8 mmol) in a mixture of dioxane/MeOH (100 mL/50 mL). HCl (4 M in dioxane, 250 mL) was added with vigorous mechanical agitation following which the reaction mixture was heated to ca. 55° C. in an oil bath. A pale orange-yellow solution resulted. The reaction mixture was maintained at ca. 55° C. for 16 h. After cooling to rt, the reaction mixture, a thick slurry, was transferred to a 2-L recovery flask and concentrated to a pasty solid. Methyl tert-butyl ether (200 mL) was added, and the slurry agitated at ca. 55° C. in an oil bath for 1 h. The solvent was removed by rotary evaporation under reduced pressure to afford the product as an off-white solid (81.2 g, 98%). 1H-NMR (400 MHz, DMSO-d6) δ ppm: 11.92 (s, 1H), 9.87 (s, 1H), 9.46 (s, 1H), 3.76-3.03 (m, 9H), 2.43-2.33 (m, 2H), 2.17-2.15 (m, 4H), 1.75-1.60 (m, 2H). MS m/z (ESI+): 155.1 (M+H+).
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.4 g
Type
reactant
Reaction Step Two
Name
dioxane MeOH
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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